![molecular formula C14H16Cl2Rh2 8* B084801 Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride CAS No. 12257-42-0](/img/structure/B84801.png)
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride
Overview
Description
“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” is also known as Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer . It is a high-quality catalyst that offers exceptional performance in diverse chemical reactions . It is recognized for its vital role in organic synthesis and catalysis .
Synthesis Analysis
The compound recrystallizes from hot CHCl3/pet ether as fine crystals soluble in CHCl3 and *C6H6 but is almost insoluble in Et2O or pet ether .Molecular Structure Analysis
The empirical formula of the compound is C14H16Cl2Rh2 . The SMILES string representation is Cl[Rh].Cl[Rh].[CH]1[CH]C2[CH][CH]C1C2.[CH]3[CH]C4[CH][CH]C3C4 .Chemical Reactions Analysis
The compound is used as a catalyst in olefin hydroformylation, olefin hydrogenation, and olefin isomerization .Physical And Chemical Properties Analysis
The compound is a mustard yellow crystal . It has a molecular weight of 460.99 . It is soluble in CHCl3 and *C6H6 but is almost insoluble in Et2O or pet ether .Scientific Research Applications
Catalyst for Direct Arylation
The compound can be used as a catalyst for direct arylation of arene C-H bonds by proton abstraction . This process is crucial in the synthesis of various organic compounds.
Regio- and Stereoselective Hydrosilylation
“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” also acts as a catalyst for the regio- and stereoselective hydrosilylation of isoprene . This reaction is important in the production of silicon-based organic compounds.
Synthesis of Vinyl Carbamates
This compound can catalyze the synthesis of vinyl carbamates from carbon dioxide and alkynes . Vinyl carbamates are useful intermediates in organic synthesis and pharmaceutical chemistry.
Synthesis of O-beta-oxoalkylcarbamates
“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” can also catalyze the synthesis of O-beta-oxoalkylcarbamates . These compounds have potential applications in medicinal chemistry.
Dimerization of Bicyclo[2.2.1]hepta-2,5-diene
The compound has been used in the dimerization of Bicyclo[2.2.1]hepta-2,5-diene over various zeolite catalysts . The dimerization process is crucial in the production of high-energy-density fuels.
Enantioselective Synthesis of Chiral Amines
“Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride” can be applied to the enantioselective synthesis of chiral amines . Chiral amines are important building blocks in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s known that rhodium complexes are often used as catalysts in various chemical reactions .
Mode of Action
Rhodium complexes, in general, are known to facilitate reactions by acting as catalysts, accelerating the reaction without being consumed .
Biochemical Pathways
As a catalyst, it likely facilitates a variety of chemical reactions without directly participating in biochemical pathways .
Result of Action
The result of the action of Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is the facilitation of chemical reactions . As a catalyst, it accelerates the rate of reactions without being consumed, enabling the efficient synthesis of various compounds .
Safety and Hazards
properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNBZKRJTYNCE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924203 | |
Record name | Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride | |
CAS RN |
12257-42-0 | |
Record name | Bis((2,3,5,6-eta)-bicyclo(2.2.1)hepta-2,5-diene)di-mu-chlorodirhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012257420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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